AS703988
Description
Properties
IUPAC Name |
NONE |
|---|---|
SMILES |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Origin of Product |
United States |
Molecular Pharmacology and Mechanism of Action of As703988
Mechanism of MEK1/2 Inhibition
AS703988 exerts its inhibitory effect through a specific interaction with MEK1 and MEK2. cancer.govmedkoo.com
Binding Site Characteristics (e.g., allosteric, non-ATP-competitive)
This compound is characterized as an allosteric inhibitor of MEK1 and MEK2. news-medical.netnih.gov Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, inducing conformational changes that result in the inhibition of kinase activity. news-medical.netrcsb.org This non-ATP-competitive binding mechanism contributes to the selectivity of MEK inhibitors. news-medical.net
Specificity towards MEK1 and MEK2
This compound selectively binds to and inhibits the activity of both MEK1 and MEK2. cancer.govmedkoo.comsemanticscholar.org MEK1 and MEK2 are dual-specificity kinases that are the direct upstream activators of Extracellular signal-regulated kinases (ERK) 1 and 2. cancer.govglobalinfo.rocellsignal.com
Impact on Downstream Signaling Components
Inhibition of MEK1/2 by this compound leads to significant effects on downstream components of the RAS/RAF/MEK/ERK pathway. cancer.govmedkoo.com
Inhibition of ERK Phosphorylation and Activation
A primary consequence of MEK1/2 inhibition by this compound is the prevention of ERK phosphorylation and subsequent activation. cancer.govmedkoo.comglobalinfo.rosemanticscholar.org MEK1 and MEK2 are responsible for phosphorylating ERK1 and ERK2 on specific threonine and tyrosine residues within their activation loop, a crucial step for ERK activation. cellsignal.com By blocking MEK activity, this compound effectively halts this phosphorylation event. amanote.com
Modulation of ERK-Dependent Effector Proteins and Transcription Factors
The inhibition of ERK activation by this compound prevents the phosphorylation and activation of numerous ERK-dependent effector proteins and transcription factors. cancer.govmedkoo.com ERK signaling regulates a wide array of cytoplasmic and nuclear substrates, including regulatory molecules and transcription factors that control processes like cell growth, proliferation, and survival. frontiersin.org By inhibiting ERK, this compound modulates the activity of these downstream targets. cancer.govmedkoo.com Examples of downstream effectors and transcription factors influenced by the MEK/ERK pathway include those involved in cell cycle progression, DNA replication, and apoptosis. frontiersin.orgnih.govwikipedia.org Studies have also shown that MEK inhibition can affect the expression of proteins like Ribonucleotide Reductase large subunit-1 (RRM1). ucl.ac.ukaacrjournals.org
Influence on RAS/RAF/MEK/ERK Pathway Dynamics and Feedback Loops
The RAS/RAF/MEK/ERK pathway operates within a complex network involving various feedback mechanisms that regulate its activity. Inhibition of MEK by compounds like this compound can influence these dynamics, leading to both direct pathway suppression and potential compensatory responses.
Research indicates that MEK inhibition can induce the upregulation of AKT phosphorylation through feedback regulation. aacrjournals.orgamanote.com This feedback activation of AKT has been implicated in mediating the degradation of Ribonucleotide Reductase Subunit-1 (RRM1) protein. aacrjournals.orgamanote.com Studies using this compound have demonstrated this effect; treatment of BxPC-3 cells with 1 µM this compound for 24 hours resulted in the downregulation of RRM1 protein expression. aacrjournals.orgamanote.comucl.ac.uk This suggests a specific dependency of this effect on MEK inhibition, as exposure to an EGFR inhibitor did not yield the same result on RRM1 expression. aacrjournals.orgamanote.com
Conversely, mechanisms of resistance to MEK inhibitors can involve the disruption or loss of ERK-driven negative feedback loops that normally modulate the flux through the RAS/RAF/MEK/ERK cascade. nih.gov The loss of these feedback mechanisms can contribute to a rebound in ERK activity despite the presence of a MEK inhibitor. nih.gov This highlights the intricate nature of pathway regulation and the potential for feedback loops to influence the effectiveness of targeted therapies like this compound.
Detailed research findings on the impact of this compound on RRM1 protein levels are summarized in the table below:
| Cell Line | Treatment (Concentration, Duration) | Effect on RRM1 Protein Expression | Reference |
| BxPC-3 | This compound (1 µM, 24 hours) | Downregulation | aacrjournals.orgamanote.comucl.ac.uk |
This data illustrates a specific molecular consequence of MEK inhibition by this compound within the context of cellular signaling pathways.
Preclinical Research Methodologies and Models Utilizing As703988
In Vitro Cellular Models
In vitro cellular models are fundamental tools in preclinical research, allowing for controlled studies on the direct effects of compounds on cancer cells and their associated microenvironment. These models range from established, immortalized cancer cell lines to more complex systems like patient-derived cultures and co-culture models incorporating stromal components.
Established Cancer Cell Lines (e.g., pancreatic, colorectal, melanoma, penile cancer)
Established cancer cell lines are widely used in initial preclinical screening due to their availability, ease of culture, and reproducibility. These cell lines represent various cancer types and genetic backgrounds, providing a platform to assess the general anti-proliferative or cytotoxic effects of a compound. AS703988 has been mentioned in the context of preclinical studies alongside other compounds evaluated for their potential in treating various cancers, including pancreatic, colorectal, and melanoma googleapis.comgoogle.comgoogleapis.comgoogleapis.com. While specific detailed data on this compound's effects across a broad panel of these cell lines were not extensively provided in the search results, the compound's inclusion in studies utilizing such models indicates its evaluation within these standard in vitro systems googleapis.comgoogle.comgoogleapis.com. The use of cell lines derived from cancers such as pancreatic adenocarcinoma, colorectal cancer, and melanoma is a common practice in cancer research to investigate potential therapeutic agents d-nb.infoatlasgeneticsoncology.orgcelprogen.com.
| Cancer Type | Example Cell Lines Mentioned (in general preclinical context) | Relevance to this compound Studies |
| Pancreatic | PANC-1 d-nb.info | This compound mentioned in studies involving pancreatic cancer cells googleapis.com. |
| Colorectal | HCT-116, HT55, HCT-15 d-nb.info | This compound mentioned in studies involving colorectal cancer googleapis.comgoogle.comgoogleapis.com. |
| Melanoma | A375 d-nb.info | This compound mentioned in studies involving melanoma googleapis.comgoogle.comgoogleapis.com. |
| Penile Cancer | Not specifically linked to this compound in results, but general melanoma research mentioned xiahepublishing.com. | Included in the scope of relevant cancer types for investigation. |
Patient-Derived Cell Cultures and Their Characterization
Patient-derived cell cultures, including patient-derived organoids (PDOs), are increasingly utilized in preclinical research as they are considered to better recapitulate the heterogeneity and characteristics of original patient tumors compared to established cell lines sigmaaldrich.comatcc.orgfrontiersin.org. These models can retain the physiological and molecular pathology of the donor tissue and have shown promise in predicting patient responses to therapy sigmaaldrich.comnih.gov. The establishment and characterization of patient-derived cell lines and organoids from various cancer types, such as gastric adenocarcinoma and gastrointestinal cancers, are actively pursued to provide more clinically relevant preclinical models sigmaaldrich.comnih.gov. While the search results highlight the importance and use of patient-derived models in preclinical testing, specific data detailing the application or findings of this compound within patient-derived cell cultures were not provided.
| Model Type | Description | Relevance in Preclinical Research | This compound Specific Data |
| Patient-Derived Cell Cultures | Cells directly isolated and cultured from patient tumor samples. | Retain tumor heterogeneity and molecular features nih.gov. | Specific data on this compound in these models not found. |
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tissues, mimicking organ structure sigmaaldrich.comatcc.orgfrontiersin.org. | Considered more physiologically relevant than 2D cell lines sigmaaldrich.comfrontiersin.org. | Specific data on this compound in these models not found. |
Cancer-Associated Fibroblast (CAF) Co-culture Systems
The tumor microenvironment, including cancer-associated fibroblasts (CAFs), plays a significant role in tumor progression and therapeutic response nih.govfrontiersin.orgnih.gov. Co-culture systems involving cancer cells and CAFs are employed to model these complex interactions in vitro. These systems can provide insights into how the stromal compartment influences cancer cell behavior, including proliferation, survival, and resistance to treatment nih.govfrontiersin.org. Studies have utilized co-culture platforms, including 3D systems, to differentiate normal fibroblasts into CAF-like cells and investigate the impact of CAFs on cancer cells, such as inducing chemoresistance in pancreatic cancer cells nih.gov. Co-cultures of colon cancer cells and CAFs have also been developed to study their interactions and the resulting aggressive features frontiersin.orgnih.gov. Although the importance and methodologies of CAF co-culture systems in preclinical cancer research are evident from the search results, specific research findings detailing the evaluation of this compound within CAF co-culture models were not available.
| Co-culture System Type | Description | Research Focus | This compound Specific Data |
| Cancer Cell-CAF Co-culture | Culturing cancer cells together with cancer-associated fibroblasts. | Studying the influence of the tumor microenvironment on cancer cell behavior nih.govfrontiersin.orgnih.gov. | Specific data on this compound in these models not found. |
| 3D Co-culture Platforms | Utilizing 3D structures to better mimic the in vivo tumor microenvironment nih.gov. | Investigating CAF differentiation and their impact on cancer cell resistance nih.gov. | Specific data on this compound in these models not found. |
Methodologies for Assessing Cellular Responses
Preclinical in vitro studies employ various methodologies to quantify the effects of compounds on cellular responses, particularly focusing on proliferation, viability, apoptosis, and cell death.
Cell proliferation and viability assays are standard methods used to measure the number of living cells and assess the impact of a treatment on cell growth and survival nih.govpromega.comrndsystems.combioradiations.com. These assays often rely on measuring metabolic activity, enzyme activity, or membrane integrity, providing quantitative data on the cellular response to a compound nih.govrndsystems.combioradiations.com. Common methodologies include colorimetric assays like MTT, which measure the reduction of a tetrazolium dye by metabolically active cells, and luminescent ATP assays, which quantify intracellular ATP levels as a marker of viable cells nih.govpromega.comrndsystems.com. These assays are routinely applied in preclinical studies to determine the concentration-dependent effects of potential therapeutic agents on cancer cell growth d-nb.info. A cell viability assay was mentioned in the context of a patent listing AS-703988 googleapis.com.
| Assay Type | Principle of Measurement | Application in Preclinical Research |
| MTT Assay | Measures metabolic activity via tetrazolium dye reduction nih.govrndsystems.com. | Assessing cell proliferation and cytotoxicity d-nb.infonih.govrndsystems.com. |
| ATP Assay | Measures intracellular ATP levels nih.govpromega.com. | Quantifying viable cells nih.govpromega.com. |
| Resazurin Reduction Assays | Utilizes a fluorescent dye reduced by viable cells nih.govrndsystems.com. | Measuring cell proliferation, viability, and cytotoxicity nih.govrndsystems.com. |
| Protease Viability Marker Assays | Detects constitutive protease activity in live cells nih.gov. | Assessing viable cell number nih.gov. |
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer therapies exert their effects sigmaaldrich.compromega.comnih.govthermofisher.com. Assays designed to detect and quantify apoptosis are crucial for understanding a compound's mechanism of action. These methodologies typically assess various cellular events characteristic of apoptosis, such as the translocation of phosphatidylserine (B164497) to the outer cell membrane, the activation of caspase enzymes, and DNA fragmentation sigmaaldrich.compromega.combiotium.com. Annexin V binding assays detect externalized phosphatidylserine, an early marker of apoptosis sigmaaldrich.compromega.combiotium.com. Caspase assays measure the activity of caspases, which are central executioners of the apoptotic pathway sigmaaldrich.compromega.combiotium.com. TUNEL assays identify DNA fragmentation, a hallmark of late-stage apoptosis sigmaaldrich.compromega.com. These assays are essential for determining a compound's ability to induce programmed cell death in cancer cells sigmaaldrich.compromega.com. While the importance of these assays in evaluating potential cancer therapeutics is well-established, specific data detailing the effects of this compound on apoptosis induction using these methodologies were not provided in the search results.
| Assay Type | Principle of Measurement | Apoptotic Event Detected |
| Annexin V Binding Assay | Detects phosphatidylserine translocation to the cell surface sigmaaldrich.compromega.combiotium.com. | Early-stage apoptosis sigmaaldrich.compromega.combiotium.com. |
| Caspase Activation Assays | Measures the enzymatic activity of caspases (e.g., caspase-3) sigmaaldrich.compromega.combiotium.com. | Mid- to late-stage apoptosis execution sigmaaldrich.compromega.combiotium.com. |
| TUNEL Assay | Identifies DNA fragmentation sigmaaldrich.compromega.com. | Late-stage apoptosis sigmaaldrich.compromega.com. |
Cell Cycle Distribution Analysis
Cell cycle analysis is a fundamental technique used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) cmu.edu.twbmbio.com. This analysis is crucial for understanding how a compound affects cell proliferation and division. Methods typically involve staining cellular DNA with fluorescent dyes, such as propidium (B1200493) iodide (PI) or DAPI, and then analyzing the fluorescence intensity using techniques like flow cytometry or image analysis cmu.edu.twbmbio.comabpbio.comqmul.ac.uksartorius.com. Changes in the distribution of cells across the cell cycle phases can indicate cell cycle arrest or induction of apoptosis cmu.edu.twsartorius.com. While the search results mention cell cycle analysis as a general preclinical methodology and its relevance in cancer research, specific data detailing the effects of this compound on cell cycle distribution were not explicitly found within the provided snippets.
High-Throughput Genomic and Proteomic Profiling (e.g., gene expression, protein levels by immunoblotting)
High-throughput genomic and proteomic profiling techniques are employed to gain a comprehensive understanding of the molecular changes induced by a compound. Genomic profiling involves analyzing DNA and RNA to assess gene expression levels and identify genetic alterations roche.comnih.govillumina.comarchivesofmedicalscience.com. Proteomic profiling focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions nih.govmdpi.comrndsystems.comalsglobal.comnih.gov.
Immunoblotting, also known as Western blotting, is a common proteomic technique used to detect and quantify specific proteins in a sample nih.govbio-rad.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies to probe for the protein of interest nih.govbio-rad.com. Changes in protein levels detected by immunoblotting can indicate the impact of a compound on cellular signaling pathways or protein degradation nih.gov. High-throughput proteomic profiling, such as using antibody arrays or mass spectrometry, allows for the simultaneous analysis of numerous proteins mdpi.comrndsystems.comnih.gov.
While the search results discuss high-throughput genomic and proteomic profiling and immunoblotting as preclinical methodologies roche.comnih.govillumina.comarchivesofmedicalscience.comnih.govmdpi.comrndsystems.comalsglobal.comnih.govbio-rad.com, and one source mentions Western blotting being used in studies involving ASP3082 (a KRAS G12D inhibitor, structurally distinct from but mentioned alongside this compound in some contexts) in BaF3 cell models larvol.com, specific detailed findings on the genomic or proteomic changes induced by this compound itself via these methods were not available in the provided snippets.
In Vivo Non-Human Models
In vivo studies utilize living organisms, typically animal models, to assess the effects of a compound in a complex biological system that mimics human disease angelinipharma.comresearchgate.net. These models are essential for evaluating efficacy, pharmacodynamics, and potential toxicity before human trials angelinipharma.comresearchgate.netnih.gov.
Xenograft Models (e.g., mutant KRAS colorectal cancer, pancreatic cancer)
Xenograft models involve transplanting human cancer cells or tumor tissue into immunocompromised mice nih.govcrownbio.com. These models are widely used in preclinical oncology research to study tumor growth and response to therapy nih.govcrownbio.com. Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue, are considered particularly relevant as they can capture tumor heterogeneity and better recapitulate the characteristics of human tumors nih.gov. Xenograft models, including those involving mutant KRAS colorectal cancer and pancreatic cancer, are frequently employed to evaluate novel anticancer agents nih.govmdpi.com. One search result indicates that this compound has been studied in xenograft models of colorectal and pancreatic cancer cells with KRAS G12D mutation in combination with Cetuximab larvol.com. Another study mentioned evaluating the efficacy of ASP3082 (a KRAS G12D inhibitor) in a KRAS-G12D GP2d CDX model, although the efficacy was noted as not highly relevant in that specific context larvol.com.
Orthotopic Tumor Models (e.g., pancreatic cancer)
Orthotopic tumor models involve implanting cancer cells or tumor tissue into the corresponding organ in the animal model crownbio.comnih.gov. For example, in pancreatic cancer research, cells are implanted directly into the pancreas nih.govnih.govmdpi.com. Orthotopic models are often considered more clinically relevant than subcutaneous xenografts because they better mimic the tumor microenvironment, metastatic patterns, and drug response observed in human patients crownbio.comnih.govmdpi.com. While orthotopic models, particularly for pancreatic cancer, are discussed as important preclinical tools crownbio.comnih.govnih.govmdpi.com, specific studies detailing the use of this compound in orthotopic models were not found in the provided search results.
Assessment of Tumor Growth Dynamics and Regression
A key endpoint in preclinical in vivo studies is the assessment of tumor growth dynamics and regression in response to treatment researchgate.netnih.gov. This involves measuring tumor size over time to determine if a compound inhibits tumor growth or causes tumor shrinkage researchgate.netnih.gov. Tumor growth inhibition (TGI) is a common metric used to evaluate the efficacy of an anticancer agent in xenograft or orthotopic models researchgate.netnih.gov. Modeling of tumor growth dynamics can provide insights into the effectiveness of a drug and the development of resistance nih.gov. While the assessment of tumor growth dynamics is a standard component of preclinical in vivo studies researchgate.netnih.gov, specific data on the tumor growth dynamics and regression observed with this compound treatment were not detailed in the provided snippets, other than the mention of TGI values in a KRAS-G12D GP2d CDX model with ASP3082 larvol.com.
Pharmacodynamic Biomarker Analysis in Preclinical Tissues
Pharmacodynamic (PD) biomarkers are indicators that measure the biological effects of a drug on its target or downstream pathways in an organism alsglobal.comnih.govcancer.govwuxiapptec.comicr.ac.uk. Analyzing PD biomarkers in preclinical tissue samples from in vivo models helps to confirm target engagement, understand the mechanism of action, and establish a link between drug exposure and biological response alsglobal.comnih.govcancer.govwuxiapptec.com. These analyses can involve quantifying changes in the levels or activity of specific proteins, genes, or metabolites in tumor tissue or surrogate tissues alsglobal.comnih.govcancer.govwuxiapptec.comicr.ac.uk. PD biomarker data from preclinical studies are valuable for informing dose selection and trial design in clinical development nih.govcancer.gov. While the importance and methodologies of pharmacodynamic biomarker analysis in preclinical tissues are well-described alsglobal.comnih.govcancer.govwuxiapptec.comicr.ac.uk, specific details regarding the PD biomarkers analyzed for this compound in preclinical tissues were not available in the provided search results.
Biological Effects and Pathway Interplay Investigated in Preclinical Studies
Regulation of Cellular Proliferation and Survival
Investigations into the effects of AS703988 on cellular proliferation and survival have demonstrated its capacity to influence these processes in preclinical models. As a MEK1/2 inhibitor, this compound targets a pathway known to regulate cellular proliferation, differentiation, and survival nih.govwikipedia.orgciteab.com. Studies, particularly in pancreatic cancer cell lines, have shown that this compound can exert antiproliferative effects. Furthermore, when combined with other therapeutic agents like gemcitabine (B846), synergistic antiproliferative effects have been observed in human pancreatic cancer cells nih.govciteab.com. This suggests that this compound can impact the growth and survival of cancer cells, either alone or in combination with existing chemotherapies.
Modulation of Apoptotic Pathways
The modulation of apoptotic pathways is a critical aspect of the biological effects of potential therapeutic agents. Preclinical studies involving this compound have indicated its ability to influence apoptosis. In human pancreatic cancer cells, treatment with this compound in combination with gemcitabine led to increased apoptosis nih.govciteab.com. This suggests that this compound can contribute to programmed cell death, a desirable outcome in the context of cancer therapy. The induction of apoptosis is a key mechanism by which MEK inhibitors can exert their antitumor activity.
Impact on Cell Migration, Invasion, and Metastasis in Preclinical Contexts
Preclinical research often investigates the effects of compounds on the processes of cell migration, invasion, and metastasis, which are critical for cancer progression and dissemination. While the search results discuss preclinical studies on cell migration, invasion, and metastasis in general, specific detailed findings directly linking this compound or its precise effects as a MEK inhibitor to the modulation of these processes in preclinical models were not prominently available within the provided snippets. Therefore, a detailed discussion of this compound's specific impact on cell migration, invasion, and metastasis based solely on the provided search results is not possible.
Synergistic and Antagonistic Interactions with Other Signaling Pathways
The PI3K/AKT/mTOR pathway is another major signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. The RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways are known to interact and can cooperate in driving tumor growth and mediating resistance to therapy. Preclinical findings suggest a degree of cross-talk between MEK inhibition and the PI3K/AKT pathway. For instance, the downregulation of RRM1 protein expression, observed with a MEK inhibitor related to this compound (pimasertib), was found to be partly mediated by AKT nih.gov. This indicates that inhibiting MEK with compounds like this compound can have downstream effects that involve components of the PI3K/AKT pathway, highlighting a complex interplay between these two major signaling networks.
Specific Molecular Effects
Preclinical investigations have identified specific molecular effects of this compound. A key finding is the inhibition of ERK phosphorylation nih.gov. This is consistent with its role as a MEK1/2 inhibitor, as MEK is directly upstream of ERK in the signaling cascade. Another notable molecular effect observed in pancreatic cancer models is the alteration and downregulation of Ribonucleotide Reductase large subunit-1 (RRM1) protein expression following treatment with this compound or a related MEK inhibitor nih.govciteab.com. RRM1 is an enzyme involved in DNA synthesis and repair and has been associated with resistance to gemcitabine nih.govciteab.com. The downregulation of RRM1 by MEK inhibition appears to be mediated, at least in part, through the ubiquitin-proteasome system and involves AKT nih.gov. These specific molecular effects provide insights into the mechanisms by which this compound exerts its biological activities and its potential to enhance the efficacy of other chemotherapeutic agents like gemcitabine.
Here is a summary of some preclinical findings related to this compound and MEK inhibition:
| Compound/Treatment | Cell Line/Model | Observed Effect | Reference |
| This compound + Gemcitabine | Human pancreatic cancer cells | Synergistic antiproliferative effects, Increased apoptosis | nih.govciteab.com |
| This compound | Pancreatic cancer models | Inhibition of ERK phosphorylation | nih.gov |
| This compound (or related MEKi) | Pancreatic cancer models | Alteration/downregulation of RRM1 protein expression | nih.govciteab.com |
| This compound + Gemcitabine | Orthotopic pancreatic model | Significant tumor growth delay | nih.gov |
| MEK inhibitor (Pimasertib) | Pancreatic cancer models | RRM1 downregulation partly mediated by AKT and ubiquitin-proteasome system | nih.gov |
Interactive Table: Preclinical Effects of this compound and MEK Inhibition
| Compound/Treatment | Cell Line/Model | Observed Effect | Reference |
| This compound + Gemcitabine | Human pancreatic cancer cells | Synergistic antiproliferative effects, Increased apoptosis | nih.govciteab.com |
| This compound | Pancreatic cancer models | Inhibition of ERK phosphorylation | nih.gov |
| This compound (or related MEKi) | Pancreatic cancer models | Alteration/downregulation of RRM1 protein expression | nih.govciteab.com |
| This compound + Gemcitabine | Orthotopic pancreatic model | Significant tumor growth delay | nih.gov |
| MEK inhibitor (Pimasertib) | Pancreatic cancer models | RRM1 downregulation partly mediated by AKT and ubiquitin-proteasome system | nih.gov |
Detailed Research Findings:
Preclinical studies using human pancreatic cancer cell lines, such as PANC-1 and BxPC-3, treated with a combination of this compound (at 1µM) and gemcitabine (at 50nM) demonstrated synergistic effects on inhibiting cell proliferation and inducing apoptosis nih.govciteab.com. Apoptosis was quantified by measuring caspase-3/7 enzyme activity, showing a significant increase when the compounds were combined compared to single-agent treatments citeab.com.
Further molecular analysis revealed that this compound treatment led to the inhibition of ERK phosphorylation in BxPC-3 cells nih.gov. Additionally, both this compound and pimasertib (B605615) (another MEK1/2 inhibitor) were shown to alter and downregulate the expression of RRM1 protein in pancreatic cancer models nih.govciteab.com. This downregulation of RRM1 was associated with increased sensitivity to gemcitabine nih.govciteab.com. The mechanism of RRM1 downregulation by MEK inhibition was investigated, suggesting degradation through the ubiquitin-proteasome system, with partial mediation by AKT nih.gov. In an orthotopic mouse model of pancreatic cancer, the combination treatment of a MEK inhibitor (pimasertib) with gemcitabine resulted in significant tumor growth delay, accompanied by RRM1 downregulation in the treated tumors nih.gov.
These findings collectively highlight the preclinical biological effects of this compound, primarily as a MEK inhibitor, demonstrating its influence on key cancer-related processes and its potential for synergistic interactions with other therapeutic agents by modulating specific molecular targets.
Alteration of Ribonucleotide Reductase Subunit-1 (RRM1) Protein Expression
Studies investigating AS703026 (pimasertib) have demonstrated a significant reduction in the protein level of Ribonucleotide Reductase large subunit-1 (RRM1) in pancreatic cancer models genecards.org, rcsb.org. This effect was observed in various pancreatic ductal adenocarcinoma (PDAC) cell lines, including BxPC-3, PANC-1, SUIT-2, and MIAPaCa-2, following treatment with pimasertib genecards.org. A reduced level of RRM1 protein was also noted in an orthotopic pancreatic cancer mouse model treated with pimasertib rcsb.org. This downregulation of RRM1 is considered significant because low RRM1 expression has been associated with improved response to gemcitabine treatment in patients with certain cancers, including non-small cell lung cancer and PDAC rcsb.org, genecards.org, rcsb.org. Reduced RRM1 protein expression was also seen after siRNA knockdown of MEK1 and MEK2 in pancreatic cancer cell lines, suggesting that the effect of pimasertib, a MEK1/2 inhibitor, on RRM1 is mediated through the MEK pathway genecards.org.
| Cell Line | Treatment (Pimasertib) | RRM1 Protein Level |
| BxPC-3 | 24 hours | Significant reduction genecards.org |
| PANC-1 | 24 hours | Significant reduction genecards.org |
| SUIT-2 | 24 hours | Significant reduction genecards.org |
| MIAPaCa-2 | 24 hours | Significant reduction genecards.org |
| Orthotopic Mouse Model (PDAC) | Pimasertib treatment | Downregulation observed rcsb.org |
Mechanisms of RRM1 Degradation (e.g., MDM2-mediated polyubiquitination)
Further investigation into how AS703026 (pimasertib) reduces RRM1 levels revealed that RRM1 is degraded through the ubiquitin-proteasome system rcsb.org. Pre-treatment with the proteasome inhibitor MG132 was found to impair the pimasertib-induced downregulation of RRM1, supporting this mechanism rcsb.org. Immunoprecipitation experiments provided evidence of enhanced MDM2-mediated polyubiquitination of RRM1 following treatment with pimasertib rcsb.org. This polyubiquitination occurred through Lys48-mediated linkage, a type of ubiquitination commonly associated with proteasomal degradation rcsb.org. The study also indicated that this effect is, at least in part, mediated by AKT rcsb.org. MDM2 is known as an E3 ubiquitin-protein ligase that plays a key role in the ubiquitination and degradation of various proteins, including the tumor suppressor p53 uniprot.org, medchemexpress.com, uniprot.org, origene.com, biorbyt.com, wikipedia.org. These findings suggest that AS703026 (pimasertib) treatment leads to increased ubiquitination of RRM1 by MDM2, targeting it for proteasomal degradation.
Molecular Changes in Response to Combination Therapies (e.g., with gemcitabine)
Preclinical studies have explored the effects of combining AS703026 (pimasertib) with gemcitabine genecards.org, rcsb.org. Gemcitabine is a nucleoside analog chemotherapy medication used to treat various cancers, including pancreatic cancer nih.gov. It functions by inhibiting DNA synthesis rcsb.org. Combining pimasertib with gemcitabine resulted in synergistic antiproliferative effects and increased apoptosis in human pancreatic cancer cells rcsb.org. This enhanced efficacy is linked to the pimasertib-induced reduction in RRM1 expression genecards.org, rcsb.org. High RRM1 expression is associated with resistance to gemcitabine rcsb.org, rndsystems.com, genecards.org, rcsb.org. Therefore, the downregulation of RRM1 by pimasertib is proposed as a key mechanism by which it sensitizes cancer cells to gemcitabine therapy genecards.org, rcsb.org. The combination treatment also led to significant tumor growth delay in an orthotopic pancreatic cancer mouse model, accompanied by RRM1 downregulation in the treated mice rcsb.org. These results highlight the potential of combining MEK inhibition with gemcitabine to improve therapeutic outcomes, with the modulation of RRM1 stability playing a crucial molecular role rcsb.org.
| Combination Therapy | In Vitro Effects (Pancreatic Cancer Cells) | In Vivo Effects (Orthotopic Mouse Model) | Proposed Mechanism |
| AS703026 (pimasertib) + Gemcitabine | Synergistic antiproliferative effects, increased apoptosis rcsb.org | Significant tumor growth delay, RRM1 downregulation rcsb.org | Pimasertib-induced RRM1 degradation sensitizes cells to gemcitabine genecards.org, rcsb.org |
Preclinical Therapeutic Potential and Strategies
Efficacy in Oncological Preclinical Models
Research has indicated the efficacy of AS703988 in various preclinical cancer models, highlighting its potential against several challenging malignancies.
Pancreatic Ductal Adenocarcinoma (PDAC) Models
In preclinical studies focusing on pancreatic cancer, this compound has shown promise, particularly in combination with other agents. This compound, as a MEK1/2 inhibitor, was observed to enhance the activity of gemcitabine (B846) in pancreatic cancer models. This enhancement was linked to the downregulation of Ribonucleotide Reductase Subunit-1 (RRM1) protein expression aacrjournals.org. The effect on RRM1 protein expression appeared to be specifically dependent on MEK inhibition aacrjournals.org.
Colorectal Cancer Models
While the search results did not provide specific data on this compound efficacy in colorectal cancer models, preclinical studies investigating other agents, such as onvansertib (B609756) (a PLK1 inhibitor), have demonstrated potent antitumor activity in colorectal cancer models, including in combination with irinotecan (B1672180) nih.gov. Research also highlights the potential of novel treatment modalities and combination therapies in colorectal cancer preclinical settings mdpi.comnih.gov.
Penile Cancer Models
Specific preclinical data on this compound in penile cancer models were not found in the provided search results. However, preclinical studies are being conducted to evaluate various agents and combination therapies for penile cancer, including immunotherapies and targeted therapies nih.govnih.govmdpi.com.
Combination Strategies in Preclinical Settings
Combining this compound with other therapeutic agents has been a focus of preclinical investigation, particularly with commonly used chemotherapeutics.
Combinations with Chemotherapeutic Agents (e.g., gemcitabine)
Preclinical studies have demonstrated that this compound can enhance the efficacy of gemcitabine in pancreatic cancer models. This combination treatment led to enhanced gemcitabine activity, which was associated with the downregulation of RRM1 protein levels aacrjournals.org. This suggests a potential mechanism by which MEK inhibition can sensitize pancreatic cancer cells to gemcitabine aacrjournals.org. The interaction between gemcitabine and other agents, such as cisplatin (B142131) and nab-paclitaxel, has also been investigated in preclinical settings, highlighting the importance of understanding the mechanisms of interaction to optimize combination therapies nih.govnih.gov.
Here is a summary of preclinical findings regarding this compound in combination with gemcitabine in pancreatic cancer models:
| Cancer Type | Combination Agent | Preclinical Finding | Source |
| Pancreatic Cancer | Gemcitabine | Enhancement of gemcitabine activity through downregulation of RRM1 protein expression | aacrjournals.org |
Combinations with Other Targeted Agents (e.g., PI3K inhibitors, RAF inhibitors, ERK inhibitors)
Combining MEK inhibitors with other targeted agents has emerged as a promising strategy to enhance therapeutic efficacy and overcome resistance in preclinical cancer models. Preclinical data suggest that combining inhibitors of the PI3K-AKT-mTOR pathway with MEK inhibitors effectively inhibited NRAS-mutant melanoma growth both in vitro and in vivo. mdpi.com Similarly, the combination of the PI3K inhibitor GDC-0973 with the MEK inhibitor GDC-0941 conferred a greater survival advantage in a KrasG12D-driven mouse model of pancreatic cancer than either inhibitor alone. mdpi.com Dual pharmacological inhibition of PI3K and MAPK pathways has been shown to improve therapeutic activity in basal-like breast cancer and melanoma models, as well as cell lines with mutations in both pathways. nih.gov This combined treatment also reduced tumor growth via the induction of multiple proapoptotic biomarkers. nih.gov
The preclinical data also suggest that the efficacy of MEK inhibitors may be enhanced by combination with a RAF inhibitor. researchgate.net Simultaneous inhibition of RAF and MEK is considered a rational approach to overcoming resistance to BRAF inhibitors. researchgate.net Combining RAF and MEK inhibitors has shown greater clinical efficacy in BRAF-mutant melanoma cancers than either drug alone in some studies, although reactivation of ERK signaling can limit long-term effectiveness. mdpi.com
Combining MEK inhibitors with ERK inhibitors is also being explored. Data from multiple studies in different cancers have shown that blockade of ERK can overcome resistance to RAF and/or MEK inhibition. mdpi.com For instance, a BRAF-mutant melanoma cell line resistant to a RAF/MEK inhibitor combination due to MEK2 mutation remained sensitive to the preclinical ERK inhibitor VTX-11e. mdpi.com Further, KRAS-mutant tumor cell lines resistant to the MEK inhibitor PD0325901 retained sensitivity to VTX-11e. mdpi.com The preclinical ERK inhibitor SCH772984 was also effective in both NRAS- and BRAF-mutant melanoma cell lines and synergized with vemurafenib (B611658) in BRAF-mutant lines. mdpi.com Thus, ERK inhibition in combination with RAF and/or MEK inhibition may be a superior therapeutic strategy to inhibition of any single step alone. mdpi.com
In a preclinical study investigating the combination of gemcitabine with the MEK1/2 inhibitor pimasertib (B605615) in pancreatic cancer models, synergistic activity was observed when gemcitabine was combined sequentially with pimasertib in human pancreatic cancer cells. nih.gov Notably, pimasertib reduced ribonucleotide reductase subunit 1 (RRM1) protein levels, which was associated with sensitivity to gemcitabine. nih.gov Another MEK1/2 inhibitor, this compound, also induced downregulation of RRM1 protein after 24-hour treatment, an effect specifically dependent on MEK inhibition. nih.gov
Investigation of Optimal Drug Scheduling for Enhanced Preclinical Efficacy
Optimizing the schedule of drug administration is a critical aspect of preclinical evaluation to maximize efficacy. While specific preclinical findings on the optimal drug scheduling for this compound are not detailed in the provided information, research in the field of targeted therapies explores the use of mathematical models to predict optimal drug dosing schedules for controlling cellular activities. americanelements.com This approach is generalizable to designing monotherapy and multi-therapy drug schedules that affect different cell signaling networks of interest. americanelements.com Preclinical studies with combined PI3K-AKT-mTOR and RAF-MEK-ERK inhibition have been followed by early clinical trials, suggesting the importance of scheduling in combination therapies. mdpi.com
Mechanisms of Preclinical Resistance to MEK Inhibition and Strategies to Overcome Them
Despite initial responses, resistance to MEK inhibitors can emerge in preclinical models through various mechanisms. Understanding these mechanisms is vital for developing strategies to overcome them.
Upstream Reactivation of the RAS/RAF/MEK/ERK Pathway
One major mechanism of resistance to inhibitors of RAF-MEK-ERK signaling is the activation of upstream components of the pathway. mdpi.com This can include alterations such as NRAS mutation, NF1 inactivation, increased RTK expression and/or activation. mdpi.comwikipedia.org Increased RAF activity, potentially via truncation and increased BRAF dimerization or increased BRAF expression, can also lead to ERK reactivation. mdpi.com Mutations or changes to upstream molecules like RAS, RAF, RTKs, or NF1 may cause reactivation, which increases the signaling pathway. guidetomalariapharmacology.org
Activation of Alternative Bypass Pathways
Activation of alternative signaling pathways can bypass the MEK blockade and contribute to resistance. Increased activation of the PI3K-AKT-mTOR pathway has been observed as a resistance mechanism downstream of RAF and MEK inhibitors. mdpi.comnih.govwikipedia.orgnih.gov This can occur through increased RTK signaling. mdpi.com Resistance to BRAF or combined BRAF and MEK inhibitors is also associated to a lesser extent with activation of the PI3K–Akt pathways. nih.gov Preclinical data have shown that PI3K-pathway activation via loss of PTEN can contribute to resistance. nih.gov
Role of ERK Dimerization in Resistance
ERK dimerization can play a role in resistance to targeted therapies. Recent efforts have demonstrated that pharmacologically targeting ERK dimerization can lead to a significant reduction in RAS-driven tumor growth by potently inhibiting phosphorylation of ERK cytoplasmic substrates. mdpi.com The ERK dimerization inhibitor DEL-22379 reduced tumor growth in mutant KRAS xenograft models and was able to overcome upstream resistance mechanisms, including NRAS overexpression and MEK mutation. mdpi.com Enhanced RAF dimerization driven by oncogenic RAS mutations or upregulation of upstream receptors can also lead to intrinsic or acquired resistance to RAF inhibitors. nih.gov The ability of hypoactive RAF mutants to drive resistance suggests that other acquired genetic alterations or adaptive signaling changes which trigger RAS-dependent dimerization can antagonize the effect of some RAS-targeted treatments. wikipedia.orgnih.gov
Application of Synthetic Lethality Approaches in RAS-Mutant Cancer Models
Synthetic lethality is a concept where the inhibition of two genes or pathways is lethal to cancer cells, but the inhibition of either alone is not. This approach is being investigated to target RAS-mutant cancers by identifying vulnerabilities that are critical only in the context of RAS mutations. wikidata.orgguidetopharmacology.orgamericanelements.com Specific genetic alterations in KRAS-mutant cancer cells appear to confer such vulnerabilities that can be therapeutically targeted. wikidata.org Functional genetic screens have identified synthetic lethal interactors of mutant RAS, proteins whose functions are critical only in the context of RAS-mutant cancer cells. mdpi.com
Future Directions and Emerging Research Avenues
Identification of Novel Biomarkers for Preclinical Sensitivity and Resistance to AS703988
A critical aspect of advancing the clinical utility of this compound is the identification of robust biomarkers that can predict which patients are most likely to respond to treatment and which may develop resistance. While mutations in the RAS/RAF pathway are known indicators of sensitivity to MEK inhibitors, a more nuanced understanding of the genetic and molecular landscape that governs response is needed.
Future research should focus on:
Genomic and Transcriptomic Profiling: Comprehensive analysis of tumor samples from preclinical models can help identify novel gene mutations, amplifications, or expression signatures associated with sensitivity or resistance. For instance, studies on other MEK inhibitors have suggested that co-occurring mutations in pathways like PI3K/PTEN can confer resistance consensus.appnih.gov. Similarly, the expression of genes such as DUSP6 has been linked to MEK inhibitor sensitivity, irrespective of RAF/RAS mutation status consensus.appnih.gov.
Proteomic and Phosphoproteomic Analyses: These approaches can provide insights into the signaling dynamics within cancer cells upon treatment with this compound. Identifying changes in protein expression and phosphorylation patterns can reveal adaptive responses and resistance mechanisms that are not apparent at the genomic level.
Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) and other circulating biomarkers offers a non-invasive method for monitoring treatment response and detecting the emergence of resistance mutations in real-time.
A deeper understanding of these biomarkers will be instrumental in designing more effective clinical trials and personalizing treatment strategies for patients receiving this compound.
Development of Advanced Preclinical Disease Models for this compound Research (e.g., organoids, complex co-culture systems)
To better recapitulate the complexity of human tumors and their microenvironment, future preclinical research on this compound must move beyond traditional 2D cell culture and xenograft models. The development and utilization of more sophisticated models are essential for accurately predicting clinical outcomes.
Emerging preclinical models include:
Patient-Derived Organoids (PDOs): These three-dimensional (3D) culture systems are derived from patient tumors and can preserve the original tumor architecture and molecular characteristics nih.gov. PDOs offer a high-throughput platform for screening the efficacy of this compound and identifying predictive biomarkers in a patient-specific manner nih.govnih.gov.
Complex Co-culture Systems: These models involve the co-culturing of cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells mdpi.com. Such systems are invaluable for studying the intricate interactions that influence drug response and resistance mdpi.com.
Tumor-on-a-chip and Microfluidic Devices: These innovative platforms allow for the recreation of the tumor microenvironment with a high degree of control, enabling the study of drug delivery, efficacy, and toxicity in a more physiologically relevant context researchgate.netbohrium.com.
The integration of these advanced models into the preclinical evaluation of this compound will provide a more comprehensive understanding of its therapeutic potential and limitations.
Further Elucidation of this compound's Molecular Interactions and Selectivity Profile
A thorough understanding of how this compound interacts with its target, MEK, and its potential off-target effects is crucial for optimizing its therapeutic index. While MEK inhibitors are known for their high selectivity, a detailed characterization of this compound is still warranted.
Future research in this area should include:
Structural Biology Studies: High-resolution crystal structures of this compound in complex with MEK1 and MEK2 can provide detailed insights into its binding mode and the molecular basis of its inhibitory activity.
Kinome-wide Profiling: Techniques such as KinomeScan can be employed to assess the selectivity of this compound across the entire human kinome nih.govmdpi.comnih.govcancerbiomed.orgresearchgate.net. This will help to identify any potential off-target kinases that could contribute to either efficacy or toxicity.
Computational Modeling and Molecular Dynamics Simulations: In silico approaches can be used to predict the binding affinity of this compound for both its intended target and potential off-targets, as well as to understand the dynamics of these interactions researchgate.net.
A comprehensive selectivity profile will not only inform on the potential for off-target toxicities but may also reveal opportunities for rational combination therapies.
Exploration of Novel Combination Therapy Rationales in Preclinical Settings
To enhance the efficacy of this compound and overcome both intrinsic and acquired resistance, the exploration of novel combination therapies is a high priority. Preclinical studies have already demonstrated the potential of combining MEK inhibitors with a variety of other targeted agents and chemotherapies.
Promising combination strategies for this compound that warrant further preclinical investigation include:
Vertical Pathway Inhibition: Combining this compound with inhibitors of upstream (e.g., BRAF inhibitors) or downstream (e.g., ERK inhibitors) components of the MAPK pathway can lead to a more profound and durable inhibition of this critical signaling cascade nih.govdrugtargetreview.com.
Targeting Parallel Survival Pathways: Cancer cells can often evade the effects of MEK inhibition by activating alternative survival pathways, such as the PI3K/AKT pathway. Combining this compound with PI3K or AKT inhibitors is a rational approach to block these escape mechanisms nih.gov.
Inhibition of Anti-Apoptotic Proteins: MEK inhibitors often induce a cytostatic rather than a cytotoxic response. Combining this compound with inhibitors of anti-apoptotic proteins like BCL-xL could push cancer cells towards apoptosis nih.gov.
Combination with Immunotherapy: Emerging evidence suggests that MEK inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity. Preclinical studies combining this compound with immune checkpoint inhibitors are therefore highly warranted researchgate.net.
Synergy with Other Targeted Therapies: Preclinical evidence supports the combination of MEK inhibitors with agents targeting CDK4/6, SHP2, and FAK to achieve synergistic anti-tumor effects in various cancer types consensus.appnih.govresearchgate.net.
The table below summarizes some of the promising combination therapy rationales for MEK inhibitors based on preclinical findings.
| Combination Partner | Rationale | Preclinical Evidence |
| BRAF Inhibitors | Vertical inhibition of the MAPK pathway to overcome resistance. | Synergistic tumor growth inhibition and delayed resistance in BRAF-mutant melanoma. nih.govdrugtargetreview.com |
| PI3K/AKT Inhibitors | Targeting a key parallel survival pathway. | Overcomes resistance to MEK inhibition in various cancer models. nih.gov |
| BCL-xL Inhibitors | Promoting apoptosis in cells arrested by MEK inhibition. | Induces cell death in KRAS-mutant cancers when combined with a MEK inhibitor. nih.gov |
| Immune Checkpoint Inhibitors | Enhancing anti-tumor immune responses. | Increased T-cell infiltration and tumor regression in preclinical models. researchgate.net |
| CDK4/6 Inhibitors | Co-inhibition of key cell cycle regulators. | Synergistic activity in RAS-mutated cancers. consensus.appfrontiersin.org |
| SHP2 Inhibitors | Targeting a critical node in receptor tyrosine kinase signaling. | Synergistic tumor inhibition in KRAS-mutant cancers. researchgate.net |
| FAK Inhibitors | Targeting focal adhesion kinase to overcome stromal-mediated resistance. | Synergistic effects in uveal melanoma and pancreatic cancer models. nih.gov |
Investigating the Role of the Tumor Microenvironment in Response to this compound
The tumor microenvironment (TME) plays a pivotal role in cancer progression and response to therapy. It is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). Understanding how the TME influences the efficacy of this compound is crucial for developing more effective treatment strategies.
Future research should investigate:
Immunomodulatory Effects: MEK inhibitors have been shown to have pleiotropic effects on the immune system, including increasing the expression of MHC class I on tumor cells and promoting the infiltration of CD8+ T cells consensus.appnih.govdrugtargetreview.commdpi.com. Further studies are needed to fully characterize the immunomodulatory effects of this compound and to identify rational combinations with immunotherapies.
Stromal Cell Interactions: Cancer-associated fibroblasts (CAFs) and other stromal cells within the TME can secrete growth factors and cytokines that promote resistance to targeted therapies researchgate.net. Investigating how this compound affects these interactions and how they, in turn, influence drug response is an important area of research.
Extracellular Matrix Remodeling: The ECM can act as a physical barrier to drug delivery and can also promote cancer cell survival and resistance through integrin signaling nih.govmdpi.combohrium.comcancerbiomed.org. Studies are needed to determine if this compound can modulate the ECM and if targeting the ECM can enhance its efficacy.
A deeper understanding of the interplay between this compound and the TME will be essential for designing combination therapies that can overcome microenvironment-mediated resistance.
Computational Modeling and Systems Biology Approaches to Predict Responses to this compound
The complexity of the signaling networks that govern cancer cell behavior and drug response necessitates the use of computational and systems biology approaches. These in silico methods can help to integrate large datasets and generate testable hypotheses to guide preclinical and clinical research.
Future directions in this area include:
Predictive Modeling of Drug Response: By integrating genomic, transcriptomic, and proteomic data from preclinical models, computational models can be developed to predict sensitivity and resistance to this compound consensus.appnih.govmdpi.com. These models can help to identify novel biomarkers and prioritize patient populations for clinical trials.
Network Modeling of Signaling Pathways: Systems biology models of the MAPK and other relevant signaling pathways can be used to simulate the effects of this compound and to identify mechanisms of adaptive resistance nih.govresearchgate.netnih.govnih.govmdpi.com. These models can also be used to predict the effects of combination therapies and to identify optimal dosing strategies consensus.appnih.govmdpi.com.
In Silico Drug Repurposing: Computational methods can be used to screen libraries of existing drugs to identify agents that may synergize with this compound nih.govfrontiersin.org. This approach can accelerate the discovery of novel combination therapies.
The application of these computational and systems biology approaches will be invaluable for a more rational and efficient development of this compound and for the realization of its full therapeutic potential.
Q & A
Q. What molecular targets and mechanisms of action of AS703988 are well-documented in preclinical studies?
Methodological Answer: Begin by systematically reviewing peer-reviewed studies using databases like PubMed and EMBASE. Focus on publications that employ in vitro assays (e.g., kinase inhibition profiling) and in vivo models (e.g., xenografts) to identify targets such as kinases or signaling pathways. Validate findings by cross-referencing with datasets from repositories like ChEMBL or PubChem, ensuring exclusion of non-peer-reviewed sources (e.g., ) .
Q. What are the standard experimental models used to assess this compound’s pharmacokinetic properties?
Methodological Answer: Utilize in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) paired with in vivo rodent models to measure bioavailability and metabolic stability. Ensure alignment with OECD guidelines for chemical testing. Include control groups to account for interspecies variability and validate results using LC-MS/MS quantification .
Q. How can researchers ensure reproducibility in this compound’s cytotoxicity assays?
Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and use validated cell lines from repositories like ATCC. Implement triplicate technical replicates and include reference compounds (e.g., cisplatin) as positive controls. Statistical analysis should employ ANOVA with post-hoc tests to account for batch effects .
Advanced Research Questions
Q. How can dose-response experiments for this compound be optimized to delineate its therapeutic window?
Methodological Answer: Use a logarithmic dosing range (e.g., 0.1–100 µM) in 3D cell cultures or patient-derived organoids to mimic physiological conditions. Apply the Hill equation for curve fitting and calculate EC₅₀/IC₅₀ values. Incorporate toxicity endpoints (e.g., ALT/AST levels in serum) in in vivo studies to define the therapeutic index .
Q. What strategies resolve contradictory findings in this compound’s efficacy across cancer cell lines?
Methodological Answer: Perform multi-omics integration (e.g., transcriptomics, proteomics) to identify biomarkers of response. Use CRISPR-Cas9 screens to validate gene dependencies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like genetic heterogeneity .
Q. How should researchers design a longitudinal study to assess this compound’s resistance mechanisms?
Methodological Answer: Establish isogenic resistant cell lines via chronic exposure to sublethal doses. Conduct whole-exome sequencing and RNA-seq at baseline and resistance stages. Use longitudinal mixed-effects models to analyze dynamic changes in gene expression and correlate with functional assays (e.g., apoptosis markers) .
Q. What computational methods are effective in predicting this compound’s off-target interactions?
Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) against structural databases like PDB. Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR). Cross-validate with machine learning models trained on chemogenomic datasets to prioritize high-confidence targets .
Data Analysis & Contradiction Management
Q. How can researchers address discrepancies in this compound’s reported IC₅₀ values across studies?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to aggregate data. Stratify results by assay type (e.g., MTT vs. ATP-based assays) and cell line origin. Use meta-regression to identify covariates (e.g., incubation time, serum concentration) contributing to variability .
Q. What statistical frameworks are suitable for analyzing synergistic effects of this compound in combination therapies?
Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Validate synergy with isobolograms and mechanistic studies (e.g., Western blotting for pathway inhibition). Bootstrap resampling can assess robustness in small-sample studies .
Ethical & Methodological Compliance
Q. How should researchers navigate ethical approvals for this compound studies involving animal models?
Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Submit protocols to institutional IACUCs, including justification for sample sizes and humane endpoints. Use the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
